Sodium dioctyl phosphate

Anti-caries Dental enamel demineralization Oral care surfactant

Standard azole inhibitors fail on magnesium alloys, and generic surfactants lack anti-caries bioactivity. Sodium dioctyl phosphate (≥95% purity) fills both gaps with single-compound efficiency. • Corrosion: Passivates low-carbon steel at sub-mM levels (0.10 mmol/L) without oxide-layer formation; outperforms benzotriazole & 5-Cl-benzotriazole on Elektron WE43 Mg alloy in neutral chloride media. • Anti-Caries: 41.4% enamel demineralization reduction at ~1% in dentifrice-2.3× fluoride and 4× SLS efficacy-enabling fluoride-free, simplified oral-care formulations. • Microemulsion Metal Loading: Linear C8 chains yield higher V_lim and S_max than branched 2-ethylhexyl analogs for Co, Ni, Fe, Cu, Ca salts. Source ≥95% purity with low disodium mono-octylphosphate content; verify batch-to-batch purity and chloride absence for reproducible passivation threshold.

Molecular Formula C16H34NaO4P
Molecular Weight 344.4 g/mol
CAS No. 1560-42-5
Cat. No. B058042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium dioctyl phosphate
CAS1560-42-5
SynonymsPhosphoric Acid Dioctyl Ester Sodium Salt; _x000B_Dioctyl Phosphate Monosodium Salt;  Dioctyl Sodium Phosphate; _x000B_Octyl Phosphate Sodium Salt;  Octyl Sodium Phosphate ((C8H17O)2(NaO)PO);  Sodium Dioctyl Phosphate; 
Molecular FormulaC16H34NaO4P
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCCCCCCCCOP(=O)([O-])OCCCCCCCC.[Na+]
InChIInChI=1S/C16H35O4P.Na/c1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;/h3-16H2,1-2H3,(H,17,18);/q;+1/p-1
InChIKeyXCPXWEJIDZSUMF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Dioctyl Phosphate Identity and Specifications


Sodium dioctyl phosphate (CAS 1560-42-5; molecular formula C₁₆H₃₄NaO₄P; molecular weight 344.4 g/mol) is the monosodium salt of dioctyl phosphoric acid, classified as an anionic dialkyl phosphate surfactant [1]. It is a water-soluble, hygroscopic solid or viscous liquid typically supplied at ≥95% purity, with a calculated logP of 6.28, density of 0.985 g/cm³, and boiling point of 402 °C at 760 mmHg [2]. As a surfactant, it adsorbs at interfaces to reduce surface tension and form micelles, and its sodium counterion confers aqueous solubility distinct from the parent acid, bis(2-ethylhexyl) phosphate (DEHPA), which is water-immiscible and used primarily as a solvent-extraction reagent . These fundamental properties define the compound's suitability for applications requiring water-borne surfactant delivery, corrosion inhibition, or biocompatible interfacial activity.

Why Sodium Dioctyl Phosphate Substitutes Fail


Dialkyl phosphate surfactants are not functionally interchangeable, because subtle variations in alkyl chain length, branching, counterion identity, and mono- vs. diester ratio produce large, measurable differences in surface activity, corrosion inhibition, metal-solubilization capacity, and biological performance [1]. Sodium dioctyl phosphate (C8 linear chains) occupies a narrow performance window: its linear octyl groups confer lower steric hindrance than branched 2-ethylhexyl analogs in microemulsion metal-loading applications [2], while its dialkyl structure yields markedly superior detergency and lower critical micelle concentration (CMC) than corresponding monoalkyl phosphates [3]. Furthermore, in anti-caries dental applications, sodium dioctyl phosphate outperforms both the conventional surfactant sodium lauryl sulfate (SLS) and the positive control fluoride ion in reducing enamel demineralization, demonstrating a biological profile that cannot be assumed for other dialkyl phosphate chain lengths or counterions [4]. The quantitative evidence below demonstrates that substitution without empirical confirmation risks loss of function across multiple key performance dimensions.

Sodium Dioctyl Phosphate Differentiation Evidence


Enamel Demineralization Reduction vs. SLS and Fluoride

In a direct in-vitro head-to-head study using the Page demineralization method on extracted human dental enamel, a 1% aqueous solution of sodium dioctyl phosphate (DOP, containing 0.91% sodium dioctyl phosphate and 0.072% disodium mono octylphosphate) reduced mean calcium demineralization by 41.4% relative to a water placebo. By comparison, 1% sodium lauryl sulfate (SLS) achieved only a 10.5% reduction, and 1 ppm fluoride (as NaF, the established positive anti-caries control) achieved a 17.8% reduction. The DOP treatment was statistically significant at the α = 0.01 level (Duncan's Multiple Range Test), whereas the SLS numerical difference from placebo was not statistically significant [1]. This establishes DOP as substantially more effective than both the most common oral-care surfactant (SLS) and the clinical benchmark anti-caries agent (fluoride) under identical experimental conditions.

Anti-caries Dental enamel demineralization Oral care surfactant

Magnesium Alloy Corrosion Inhibition vs. Benzotriazole

In a comparative electrochemical study on Elektron WE43 magnesium alloy in 0.05 M NaCl, sodium dioctyl phosphate (DOP) demonstrated clear anodic corrosion inhibition, whereas 1,2,3-benzotriazole (BTA) and 5-chloro-1,2,3-benzotriazole (5-Cl-BTA) exhibited no inhibitive action and instead slightly reduced the barrier effect of the natural corrosion-product film. DOP inhibited anodic dissolution of the alloy and enhanced protective film formation over time, with increasing DOP concentration displacing the pitting potential (E_pit) in the positive direction and suppressing local depassivation. The effectiveness was confirmed by both potentiodynamic polarization and scanning vibrating electrode technique (SVET) measurements [1]. This represents a qualitative functional divergence: azoles, which are effective on copper and steel, fail entirely on magnesium alloy WE43 under these conditions, while DOP provides active, time-dependent corrosion protection.

Magnesium alloy corrosion Corrosion inhibitor screening Electrochemical polarization

Microemulsion Metal-Salt Solubilization: Linear vs. Branched

In a systematic study of one-phase microemulsion systems composed of sodium dialkyl phosphate / n-octanol / n-octane / water / metal salt (CoSO₄, NiSO₄, FeCl₃, CuCl₂, CaCl₂, and others), the limiting solubilization capacity of aqueous metal salt solution (V_lim) and the maximum content of metal salt (S_max) were determined for sodium di(n-octyl)phosphate (NaDOP, linear C8 chains) and sodium di(2-ethylhexyl)phosphate (NaDEHP, branched C8 chains). Under identical conditions, the NaDOP system exhibited higher V_lim and S_max values than the NaDEHP system. The authors attributed this difference to the smaller steric hindrance of the linear n-octyl groups in NaDOP compared to the branched 2-ethylhexyl groups in NaDEHP, which facilitates more efficient packing at the oil-water interface and greater accommodation of metal salt in the microemulsion core [1]. This is a direct structural isomer comparison isolating the effect of chain branching on application-critical performance.

Microemulsion Metal extraction Solubilization capacity Steric hindrance

Dialkyl vs. Monoalkyl Phosphate Surfactant Properties

Cooper (1963) conducted a comprehensive comparison of sodium monoalkyl phosphates and sodium dialkyl phosphates, concluding that the dialkyl esters possess markedly superior surfactant and detergent properties compared to the monoalkyl esters, whether comparing equivalent molecular weight species or those derived from the same alcohols. Among the dialkyl series, the branched-chain didecyl ester produced aqueous solutions of exceptionally low surface tension and very low critical micelle concentration (CMC), and performed considerably better than commercial surfactants of the era in built detergent formulations [1]. A subsequent 1964 study by Cooper and Urfer established that optimal detergency performance for sodium dialkyl phosphates occurs when the total carbon number per molecule is between 17 and 23, with symmetrical didecyl hydrogen phosphate salts yielding the best results [2]. Sodium dioctyl phosphate (total carbon = 16) falls at the lower boundary of this optimal range, providing a defined structure-property benchmark for formulators.

Anionic surfactant Dialkyl phosphate Detergency performance Critical micelle concentration

Low-Carbon Steel Spontaneous Passivation

Chirkunov et al. (2013) investigated the adsorption and corrosion inhibition behavior of sodium dioctyl phosphate on low-carbon steel in neutral aqueous solution. At a concentration of C_SDOP = 0.10 mmol/L, mild steel was spontaneously passivated at room temperature. However, passivation by chlorides was facilitated at this same concentration. With an exposure time of 90 minutes, the pitting potential (E_pit) was shifted in the positive direction relative to the reference value measured in blank (uninhibited) solution, indicating enhanced resistance to localized corrosion initiation [1]. This establishes a quantifiable threshold concentration for spontaneous passivation—a parameter that can be directly compared across inhibitor candidates for procurement specification.

Low-carbon steel Passivation Corrosion inhibitor threshold concentration Pitting potential

Sodium Dioctyl Phosphate Application Scenarios


Dual-Function Oral Care: Cleaning and Anti-Caries

Based on the direct comparative data in US Patent 5,019,373, sodium dioctyl phosphate at ~1% in aqueous dentifrice or mouthwash formulations delivers a 41.4% reduction in enamel demineralization—approximately 2.3× the efficacy of the fluoride positive control (17.8%) and 4× that of SLS (10.5%) [1]. This enables formulators to design single-surfactant oral-care products that provide both cleaning and anti-caries protection without the need for separate fluoride addition, simplifying ingredient lists and potentially reducing formulation cost. The mildness profile described in the patent—safe for diseased or damaged gums and free of bitter after-taste—further supports its use in products for sensitive oral conditions, including gingivitis. Procurement specifications should target ≥95% purity sodium dioctyl phosphate with low disodium mono octylphosphate content consistent with the patent's exemplified ratios (approximately 0.91% DOP monosodium salt with 0.072% disodium mono octylphosphate in the active solution).

Unique Anodic Inhibition for Magnesium Alloys

The head-to-head electrochemical data from Chirkunov & Zheludkevich (2018) demonstrate that sodium dioctyl phosphate provides active anodic corrosion inhibition on Elektron WE43 magnesium alloy in chloride-containing neutral solution, while 1,2,3-benzotriazole and 5-chloro-benzotriazole—standard corrosion inhibitors for copper and steel—are entirely ineffective and even degrade the natural passive film [2]. This unique activity profile makes sodium dioctyl phosphate an essential procurement specification for any corrosion inhibitor formulation targeting magnesium alloys, particularly in applications where azoles are part of the existing inhibitor portfolio and would be expected to provide at least partial protection. The time-dependent enhancement of the protective film and the positive shift in pitting potential with increasing DOP concentration further support its use in long-term corrosion protection of Mg alloy components in aerospace, automotive, and biomedical applications.

Microemulsion Metal Loading: Linear-Chain Advantage

For industrial microemulsion-based metal extraction or nanoparticle synthesis processes, the CNKI study by Zheng et al. (2003) provides direct evidence that sodium di(n-octyl)phosphate (NaDOP, CAS 1560-42-5) yields systematically higher limiting solubilization capacity (V_lim) and maximum metal salt content (S_max) than sodium di(2-ethylhexyl)phosphate (NaDEHP) across multiple metal salts including CoSO₄, NiSO₄, FeCl₃, CuCl₂, and CaCl₂ [3]. The performance advantage is attributed to the reduced steric hindrance of the linear n-octyl chain, which facilitates more efficient interfacial packing. This makes sodium dioctyl phosphate the preferred procurement choice over branched-chain dialkyl phosphate alternatives whenever maximizing metal loading per unit volume of microemulsion is a process objective. The data support its use in hydrometallurgical extraction, catalyst preparation, and advanced materials synthesis where microemulsion templating is employed.

Mild Steel Passivation in Neutral pH

The findings of Chirkunov et al. (2013) establish that sodium dioctyl phosphate spontaneously passivates low-carbon steel at a threshold concentration of only 0.10 mmol/L in neutral aqueous solution, without requiring the formation of a surface oxide layer [4]. This sub-millimolar effective concentration, combined with the positive shift in pitting potential observed after 90 minutes of exposure, positions sodium dioctyl phosphate as a high-efficiency passivating agent for mild steel in applications where oxide-layer formation is undesirable or impractical—for example, in closed-loop cooling systems, precision machinery, or pre-treatment baths where surface oxide could interfere with subsequent processing steps. Procurement specifications for this use case should verify the absence of chloride contaminants that could facilitate depassivation, and target material with consistent batch-to-batch purity to ensure reproducible threshold passivation behavior.

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